molecular formula C6H14ClNO2S B6245096 3-(methylamino)-1lambda6-thiane-1,1-dione hydrochloride CAS No. 2408966-29-8

3-(methylamino)-1lambda6-thiane-1,1-dione hydrochloride

Cat. No.: B6245096
CAS No.: 2408966-29-8
M. Wt: 199.7
InChI Key:
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Description

3-(methylamino)-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound that belongs to the class of thiane derivatives. This compound is characterized by the presence of a thiane ring, which is a six-membered ring containing one sulfur atom. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylamino)-1lambda6-thiane-1,1-dione hydrochloride typically involves the reaction of thiane derivatives with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the precise control of reaction parameters to ensure consistent quality and yield. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(methylamino)-1lambda6-thiane-1,1-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiane derivatives.

    Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(methylamino)-1lambda6-thiane-1,1-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiane derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(methylamino)-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methylamino)-1lambda6-thiane-1,1-dione
  • 3-(ethylamino)-1lambda6-thiane-1,1-dione
  • 3-(dimethylamino)-1lambda6-thiane-1,1-dione

Uniqueness

3-(methylamino)-1lambda6-thiane-1,1-dione hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties. The presence of the methylamino group and the thiane ring contributes to its reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

CAS No.

2408966-29-8

Molecular Formula

C6H14ClNO2S

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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